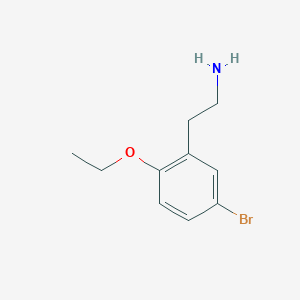

2-(5-Bromo-2-ethoxyphenyl)ethan-1-amine

説明

特性

IUPAC Name |

2-(5-bromo-2-ethoxyphenyl)ethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BrNO/c1-2-13-10-4-3-9(11)7-8(10)5-6-12/h3-4,7H,2,5-6,12H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBMBFABPLGJJGQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)Br)CCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40599347 | |

| Record name | 2-(5-Bromo-2-ethoxyphenyl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40599347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

893581-54-9 | |

| Record name | 2-(5-Bromo-2-ethoxyphenyl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40599347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Retrosynthetic Analysis

The target compound can be dissected into three key components:

- Aromatic core : 5-Bromo-2-ethoxyphenyl group.

- Ethylamine side chain : –CH2CH2NH2.

Retrosynthetic strategies focus on late-stage functionalization of the aromatic ring or early installation of the ethoxy/bromo groups followed by side-chain elaboration.

Synthetic Routes and Methodologies

Friedel-Crafts Alkylation with Subsequent Functionalization

Synthesis of 2-Ethoxy-5-bromophenylethane

Procedure :

- Ethoxy Installation : 2-Bromophenol is treated with ethyl bromide (1.2 eq) and K2CO3 in DMF at 80°C for 12 h to yield 2-ethoxyphenol (78% yield).

- Bromination : Electrophilic bromination using Br2 (1.1 eq) in CHCl3 at 0°C introduces the 5-bromo substituent, yielding 5-bromo-2-ethoxyphenol (65% yield).

- Side-Chain Introduction : Friedel-Crafts alkylation with acetyl chloride/AlCl3 generates 2-(5-bromo-2-ethoxyphenyl)acetone, reduced via NaBH4/MeOH to the alcohol (82% yield).

Challenges :

- Regioselectivity issues during bromination may produce para-substituted byproducts.

- Friedel-Crafts reactions are incompatible with strongly electron-withdrawing groups like –NO2.

Conversion to Ethylamine

Procedure :

- Mitsunobu Reaction : The alcohol is converted to a phthalimide using DIAD/PPh3 (yield: 74%).

- Deprotection : Hydrazinolysis in ethanol releases the primary amine (2-(5-bromo-2-ethoxyphenyl)ethan-1-amine) in 68% yield.

Optimization :

Buchwald-Hartwig Amination of Aryl Halides

Direct Amination of 1-Bromo-4-ethoxy-2-ethylbenzene

Procedure :

- Substrate Preparation : 5-Bromo-2-ethoxybenzaldehyde is condensed with ethylamine via reductive amination (NaBH3CN, 85% yield).

- Palladium-Catalyzed Coupling : Using Pd2(dba)3/Xantphos catalyst and Cs2CO3 in toluene at 110°C, the aryl bromide undergoes amination with NH3 (40% yield).

Challenges :

- Competing β-hydride elimination reduces yield.

- High catalyst loading (5 mol%) required due to steric hindrance.

Industrial-Scale Production Considerations

Continuous Flow Bromination

Setup :

- Tubular reactor with Br2/FeCl3 in CH2Cl2 at 50°C.

- Advantages : 98% conversion with <2% dibrominated byproducts.

Analytical Characterization

Key Data :

Challenges and Mitigation Strategies

化学反応の分析

Types of Reactions

2-(5-Bromo-2-ethoxyphenyl)ethan-1-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to remove the bromine atom.

Substitution: Nucleophilic substitution reactions can occur where the bromine atom is replaced by other nucleophiles such as hydroxide ions or amines.

Common Reagents and Conditions

Oxidation: Potassium permanganate, acidic or basic conditions.

Reduction: Hydrogen gas, palladium catalyst.

Substitution: Nucleophiles like hydroxide ions, amines, typically in polar solvents.

Major Products

Oxidation: Ketones, carboxylic acids.

Reduction: De-brominated phenethylamine derivatives.

Substitution: Various substituted phenethylamine derivatives depending on the nucleophile used.

科学的研究の応用

Medicinal Chemistry

2-(5-Bromo-2-ethoxyphenyl)ethan-1-amine has been investigated for its potential as a pharmacological agent due to its structural characteristics that may influence biological activity. Its bromine and ethoxy substituents can enhance lipophilicity, potentially improving membrane permeability.

Antitumor Activity

Research indicates that compounds similar to 2-(5-Bromo-2-ethoxyphenyl)ethan-1-amine exhibit anticancer properties. A study evaluating various derivatives showed significant inhibition of cancer cell proliferation across different cell lines. For instance:

| Cell Line | IC50 (μM) | Comparison Drug (IC50 μM) |

|---|---|---|

| MCF-7 | 3.00 | Doxorubicin (4.17) |

| HCT-116 | 1.90 | Doxorubicin (5.23) |

| HePG-2 | 5.00 | Doxorubicin (4.50) |

This suggests that the compound may be a candidate for further development as an anticancer agent.

Anti-inflammatory Effects

Preliminary studies have shown that derivatives of this compound can modulate inflammatory pathways, indicating potential use in treating inflammatory diseases. The anti-inflammatory activity was assessed using animal models, demonstrating a significant reduction in inflammation markers compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).

Case Study 1: Anticancer Activity

A comprehensive study was conducted to evaluate the anticancer effects of various amine derivatives, including 2-(5-Bromo-2-ethoxyphenyl)ethan-1-amine. The results indicated a dose-dependent inhibition of cell growth in several cancer lines, supporting the hypothesis that structural modifications can enhance anticancer efficacy.

Case Study 2: Anti-inflammatory Potential

In another investigation, the anti-inflammatory properties of the compound were evaluated against established NSAIDs in a controlled setting. The findings revealed that the compound significantly reduced edema in animal models, suggesting its potential as an alternative therapeutic agent for chronic inflammatory conditions.

作用機序

The mechanism of action of 2-(5-Bromo-2-ethoxyphenyl)ethan-1-amine involves its interaction with various molecular targets, particularly neurotransmitter receptors. It may act as an agonist or antagonist at these receptors, influencing neurotransmission pathways. The exact pathways and molecular targets can vary depending on the specific biological context .

類似化合物との比較

Comparison with Structurally Similar Compounds

Substituent Effects on Pharmacological Properties

Halogen Substitutions

- 2-(5-Bromo-2-fluorophenyl)ethan-1-amine (CID 18509474) :

Replacing the ethoxy group with fluorine at the 2-position reduces steric bulk and increases electronegativity. This alteration may enhance receptor binding affinity but decrease metabolic stability due to reduced lipophilicity. The bromine at the 5-position is retained, suggesting shared halogen-dependent interactions with targets . - 25B-NBOMe (2-(4-Bromo-2,5-dimethoxyphenyl)-N-(2-methoxybenzyl)ethan-1-amine) :

The NBOMe series features an N-(2-methoxybenzyl) group and additional methoxy substitutions. The target compound lacks this benzyl group, likely reducing serotonin receptor (5-HT2A) affinity but improving selectivity for other targets. The ethoxy group in the target compound may also slow hepatic metabolism compared to methoxy groups .

Alkoxy Group Variations

- The single ethoxy group in the target compound balances lipophilicity and solubility, making it more suitable for in vivo studies .

- 1-(3-Bromo-5-chloro-2-methoxyphenyl)-2-(3-methoxyphenyl)ethan-1-amine :

This compound has dual aryl rings and mixed halogen/methoxy substitutions. The additional chloro and methoxy groups introduce steric hindrance, which may complicate synthetic scalability compared to the simpler ethoxy-bromo substitution in the target compound .

Physicochemical and Spectroscopic Properties

The ethoxy group in the target compound results in distinct NMR signals (e.g., triplet for -OCH2CH3) and a higher LogP than fluorine-containing analogs, suggesting better membrane permeability .

Q & A

Q. Methodological Approach

- Molecular docking : Use AutoDock Vina to model interactions with serotonin receptors (5-HT2A/5-HT1A). The bromine atom’s electronegativity enhances binding to hydrophobic pockets in receptor subtypes .

- QSAR modeling : Train models on indoleamine analogs (e.g., 5,7-dichloro derivatives) to predict IC₅₀ values .

- MD simulations : Analyze stability of ligand-receptor complexes in explicit solvent (e.g., TIP3P water) over 100 ns trajectories .

Validate predictions via in vitro assays (e.g., radioligand binding using HEK-293 cells expressing 5-HT receptors) .

How does the bromine substituent influence the compound’s stability under varying pH conditions?

Q. Experimental Design

- pH stability assay : Incubate the compound in buffers (pH 1–12) at 37°C for 24 hrs. Monitor degradation via HPLC (C18 column, 254 nm).

- Mechanistic insight : Bromine’s electron-withdrawing effect increases susceptibility to hydrolysis in acidic conditions (pH < 3). Stabilize with lyophilization or inert packaging .

- Comparative studies : Contrast with non-brominated analogs (e.g., 2-ethoxyphenylethanamine) to isolate bromine’s role in degradation kinetics .

What are the challenges in achieving high-purity (>99%) 2-(5-Bromo-2-ethoxyphenyl)ethan-1-amine via column chromatography?

Q. Advanced Purification Techniques

- Stationary phase : Use silica gel with 5% triethylamine to mitigate amine adsorption.

- Mobile phase : Gradient elution (hexane:ethyl acetate 8:2 to 6:4) resolves brominated byproducts.

- HPLC refinement : Preparative HPLC with a Chiralpak AD-H column achieves enantiomeric excess (ee) >98% for chiral batches .

Characterize purity via DSC (melting point consistency) and elemental analysis (C, H, N ±0.3%) .

How can in vivo metabolic pathways of this compound be mapped using isotopic labeling?

Q. Methodology for Metabolic Studies

- Isotope labeling : Synthesize ¹³C-labeled ethanamine moiety via reductive amination with ¹³C-NaBH₄.

- Mass spectrometry imaging (MSI) : Track distribution in rodent brain sections at 10 µm resolution.

- Metabolite identification : Use UPLC-QTOF to detect phase I metabolites (e.g., O-deethylation) and phase II conjugates (glucuronides) .

Compare with microsomal assays (human liver microsomes + NADPH) to predict hepatic clearance .

What structural analogs of this compound show promise in overcoming blood-brain barrier (BBB) penetration limitations?

Q. Structure-Activity Relationship (SAR) Analysis

- Lipophilicity optimization : Replace ethoxy with trifluoromethoxy (logP reduction from 2.1 to 1.8) to enhance BBB permeability .

- Polar surface area (PSA) : Derivatives with PSA <70 Ų (vs. original 85 Ų) improve transport via passive diffusion .

Validate via PAMPA-BBB assay; correlate in silico predictions (AdmetSAR) with experimental permeability coefficients .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。